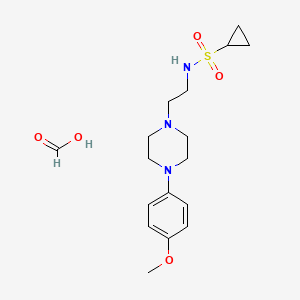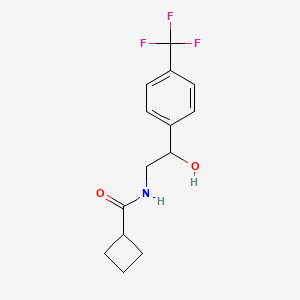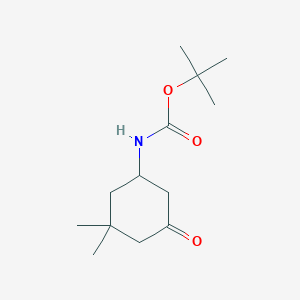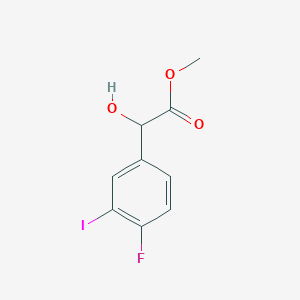
Methyl 2-(4-fluoro-3-iodophenyl)-2-hydroxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-fluoro-3-iodophenyl)-2-hydroxyacetate is an organic compound with the molecular formula C9H8FIO3 This compound is characterized by the presence of a fluorine and iodine atom on the phenyl ring, along with a hydroxyacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-fluoro-3-iodophenyl)-2-hydroxyacetate typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoro-3-iodophenol.
Esterification: The phenol group is esterified with methyl chloroacetate in the presence of a base such as potassium carbonate.
Hydroxylation: The resulting ester is then hydroxylated using a suitable oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to introduce the hydroxy group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-fluoro-3-iodophenyl)-2-hydroxyacetate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: PCC in dichloromethane (DCM).
Reduction: LiAlH4 in dry ether.
Major Products
Substitution: Formation of 2-(4-fluoro-3-aminophenyl)-2-hydroxyacetate.
Oxidation: Formation of 2-(4-fluoro-3-iodophenyl)-2-oxoacetate.
Reduction: Formation of 2-(4-fluoro-3-iodophenyl)-2-hydroxyethanol.
Scientific Research Applications
Methyl 2-(4-fluoro-3-iodophenyl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with specific properties, such as polymers with enhanced thermal stability.
Mechanism of Action
The mechanism of action of Methyl 2-(4-fluoro-3-iodophenyl)-2-hydroxyacetate involves its interaction with specific molecular targets. The fluorine and iodine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or enzymes. The hydroxyacetate group can form hydrogen bonds, further stabilizing the interaction with the target molecule. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-fluoro-3-chlorophenyl)-2-hydroxyacetate
- Methyl 2-(4-fluoro-3-bromophenyl)-2-hydroxyacetate
- Methyl 2-(4-fluoro-3-nitrophenyl)-2-hydroxyacetate
Uniqueness
Methyl 2-(4-fluoro-3-iodophenyl)-2-hydroxyacetate is unique due to the presence of the iodine atom, which can participate in specific halogen bonding interactions that are not possible with chlorine or bromine. This can result in different binding affinities and selectivities in biological systems, making it a valuable compound for targeted applications.
Properties
IUPAC Name |
methyl 2-(4-fluoro-3-iodophenyl)-2-hydroxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FIO3/c1-14-9(13)8(12)5-2-3-6(10)7(11)4-5/h2-4,8,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVWHQBYIBONDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=C(C=C1)F)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FIO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-([(Tert-butoxy)carbonyl]amino)-3-(1,3-thiazol-2-YL)propanoic acid](/img/structure/B2532212.png)
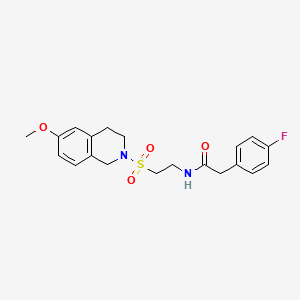
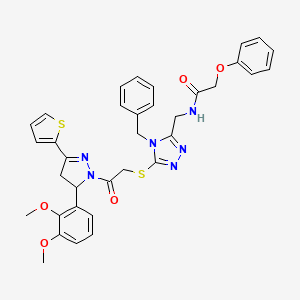
![2,4,6-trimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2532217.png)
![3-Methyl-2-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}-3,4-dihydroquinazolin-4-one](/img/structure/B2532218.png)
![2-methyl-3-phenyl-N-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2532220.png)
![2-[3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2532221.png)
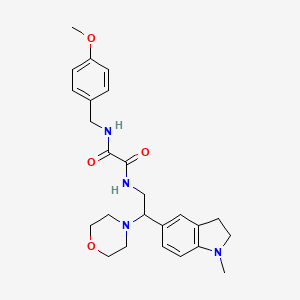

![N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2532226.png)
![2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylic acid](/img/structure/B2532227.png)
